N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
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Overview
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a suitable solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antifungal properties.
Materials Science: The compound is being investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in biological assays to study its interaction with different enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in the process. The compound’s interaction with these enzymes disrupts their normal function, leading to bacterial cell death . In biological studies, it has been shown to interact with various receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide: This compound has similar structural features but differs in its substituents, which can affect its biological activity and chemical reactivity.
N-(4-methylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide: The presence of a methyl group instead of an ethoxy group can lead to differences in its interaction with molecular targets and its overall efficacy.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-2-22-11-7-4-8-12-14(11)19-16(23-12)20-15(21)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHVNKDTQHDMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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